molecular formula C4H9ClN4 B7946190 (1-Methyl-1,2,4-triazol-3-yl)methylazanium;chloride

(1-Methyl-1,2,4-triazol-3-yl)methylazanium;chloride

Cat. No.: B7946190
M. Wt: 148.59 g/mol
InChI Key: PCAPKYZAZDKQNQ-UHFFFAOYSA-N
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Description

(1-Methyl-1,2,4-triazol-3-yl)methylazanium;chloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

(1-methyl-1,2,4-triazol-3-yl)methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAPKYZAZDKQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,4-triazol-3-yl)methylazanium;chloride typically involves the reaction of 1-methyl-1,2,4-triazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide or methyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,4-triazol-3-yl)methylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1,2,4-triazol-3-yl)methylazanium;chloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its triazole ring structure is known to exhibit activity against certain bacterial and fungal strains.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in the development of new pharmaceuticals. It is explored for its role in enzyme inhibition and receptor binding.

Industry

Industrially, the compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,4-triazol-3-yl)methylazanium;chloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    1-Methyl-1,2,3-triazole: Another triazole derivative with a different nitrogen arrangement.

    1,2,4-Triazol-3-ylmethanol: A related compound with a hydroxyl group instead of a methylazanium group.

Uniqueness

(1-Methyl-1,2,4-triazol-3-yl)methylazanium;chloride is unique due to its specific methylazanium group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a versatile compound for various applications.

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